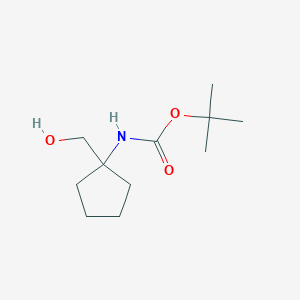

N-Boc-1-amino-1-cyclopentanemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMKULLVQEUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937504 | |

| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168540-07-6, 174889-22-6 | |

| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 174889-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-1-amino-1-cyclopentanemethanol CAS number and properties

Abstract

This technical guide provides a comprehensive overview of N-Boc-1-amino-1-cyclopentanemethanol (CAS No. 174889-22-6), a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its applications in medicinal chemistry. All quantitative data is summarized in tables for clarity, and key experimental workflows are illustrated with diagrams generated using Graphviz, adhering to specified presentation standards.

Core Chemical and Physical Properties

This compound, systematically named tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions while allowing for facile deprotection under mild acidic conditions, making it a versatile intermediate in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 174889-22-6 | [1][2] |

| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | PubChem |

| Molecular Formula | C₁₁H₂₁NO₃ | [3] |

| Molecular Weight | 215.29 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | - |

| XLogP3 (Predicted) | 1.3 | PubChem |

| Monoisotopic Mass | 215.152144 u | PubChem |

Spectral Data Analysis (Predicted)

While specific experimental spectra are not widely published, the structural features of this compound allow for the confident prediction of its key spectral characteristics.

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (Boc) at approximately 1.4 ppm. The methylene protons of the cyclopentane ring would appear as multiplets in the 1.5-1.8 ppm region. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet around 3.5 ppm. A broad singlet corresponding to the alcohol proton (-OH) and another for the carbamate proton (-NH) would also be present.

-

¹³C NMR: Key signals would include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The methyl carbons of the Boc group would resonate near 28 ppm. The carbons of the cyclopentane ring and the hydroxymethyl carbon would appear in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by a strong C=O stretching vibration from the carbamate group around 1680-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H and N-H stretching vibrations.

-

Mass Spectrometry (MS): For Electrospray Ionization (ESI), the predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 216.1594.[4] The sodiated adduct [M+Na]⁺ would be observed around m/z 238.1414.[4]

Experimental Protocols

Synthesis via Reduction of N-Boc-1-aminocyclopentanecarboxylic Acid

A common and effective method for synthesizing N-Boc protected amino alcohols is the reduction of the corresponding carboxylic acid.[2][5] The following is a representative protocol adapted from standard literature procedures for this transformation.

Reaction Scheme:

Materials:

-

N-Boc-1-aminocyclopentanecarboxylic acid

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation (Mixed Anhydride Formation): Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1.1 eq) to the stirred solution, followed by the dropwise addition of isobutyl chloroformate (1.1 eq), ensuring the temperature remains below -10 °C.

-

Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

Reduction: In a separate flask, dissolve sodium borohydride (2.0-3.0 eq) in water.

-

Add the solution of NaBH₄ dropwise to the cold mixed anhydride suspension.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.

-

Work-up and Purification: Quench the reaction by slowly adding 1M HCl until gas evolution ceases.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Applications in Research and Drug Development

This compound serves as a crucial chiral building block in medicinal chemistry. The cyclopentyl scaffold provides a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. The primary amino alcohol functionality, once deprotected, allows for its incorporation into larger, more complex molecules.

Its utility lies in its role as a versatile synthetic intermediate. The Boc-protected amine allows for selective functionalization at other sites of a molecule, after which the Boc group can be removed to reveal a primary amine. This amine can then undergo a variety of coupling reactions (e.g., amide bond formation, reductive amination) to link it to other fragments or scaffolds. This sequential and controlled approach is fundamental to the synthesis of modern therapeutics.

General Workflow in Synthesis

The most common application involves a two-step sequence: Boc deprotection followed by functionalization of the resulting amine. This workflow is central to fragment-based drug discovery and the assembly of targeted therapies like kinase inhibitors or PROTACs.

References

Technical Guide: Physical and Chemical Characteristics of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines computed data from reputable chemical databases with established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Computed Properties

tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate is a carbamate derivative of (1-aminocyclopentyl)methanol. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the primary amine, facilitating its use in multi-step organic syntheses.

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | PubChem |

| Molecular Formula | C₁₁H₂₁NO₃ | PubChem[1][2] |

| Molecular Weight | 215.29 g/mol | PubChem[3][4] |

| CAS Number | 168540-07-6 | Ambeed |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)CO | PubChem[1] |

| InChI Key | KORMKULLVQEUDG-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Topological Polar Surface Area | 58.6 Ų | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Note: The physical properties listed above are computationally predicted and have not been experimentally verified in published literature. These values should be used as estimations.

Experimental Protocols

Synthesis of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate

This procedure outlines the reaction of (1-aminocyclopentyl)methanol with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.

Materials:

-

(1-aminocyclopentyl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1-aminocyclopentyl)methanol (1.0 eq) in the chosen solvent (e.g., DCM).

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate.

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H, C-H, C=O, and C-O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate.

Caption: Synthesis and Purification Workflow.

Safety and Handling

Based on information for analogous compounds, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The physical and chemical properties are largely based on computed data and established protocols for similar compounds. Experimental verification is recommended for any critical applications.

References

- 1. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 2. tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate | C11H21NO3 | CID 1514393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

N-Boc-1-amino-1-cyclopentanemethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Boc-1-amino-1-cyclopentanemethanol, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental design.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 168540-07-6 |

| Appearance | White to light yellow powder or solid |

| Melting Point | 108-112 °C |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 1-aminocyclopentanecarboxylic acid. The first step involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). The subsequent step is the reduction of the carboxylic acid moiety to a primary alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of N-Boc-1-aminocyclopentanecarboxylic acid

This procedure outlines the protection of the amino group of 1-aminocyclopentanecarboxylic acid using di-tert-butyl dicarbonate.

Materials:

-

1-aminocyclopentanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-aminocyclopentanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a solid.

Step 2: Synthesis of this compound

This protocol details the reduction of the carboxylic acid to a primary alcohol.

Materials:

-

N-Boc-1-aminocyclopentanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Lithium Aluminum Hydride:

-

To a stirred solution of N-Boc-1-aminocyclopentanecarboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminum hydride (2-3 equivalents) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Collect the filtrate and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

In-Depth Technical Guide: Spectral and Methodological Analysis of N-Boc-1-amino-1-cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic methodology for the pivotal chemical intermediate, N-Boc-1-amino-1-cyclopentanemethanol. This compound, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document compiles available spectral data, outlines a detailed experimental protocol for its synthesis and characterization, and presents this information in a clear, accessible format for laboratory application.

Chemical Identity and Properties

-

Chemical Name: this compound

-

Synonym: tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate

-

CAS Number: 168540-07-6

-

Molecular Formula: C₁₁H₂₁NO₃

-

Molecular Weight: 215.29 g/mol

-

Structure:

Spectral Data

Comprehensive spectral analysis is crucial for the unequivocal identification and quality assessment of this compound. The following tables summarize the expected spectral data based on the analysis of its chemical structure and publicly available, albeit limited, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.2 | br s | 1H | NH |

| ~3.5-3.7 | s | 2H | CH₂ OH |

| ~3.3 | br s | 1H | OH |

| ~1.6-1.9 | m | 8H | Cyclopentyl-H |

| 1.45 | s | 9H | C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155-156 | C =O (carbamate) |

| ~79-80 | C (CH₃)₃ |

| ~68-70 | C H₂OH |

| ~65-67 | Quaternary Cyclopentyl-C |

| ~35-37 | Cyclopentyl-C H₂ |

| ~28-29 | C(C H₃)₃ |

| ~23-24 | Cyclopentyl-C H₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~2960-2870 | Strong | C-H stretching (aliphatic) |

| ~1680-1700 | Strong | C=O stretching (carbamate) |

| ~1510-1530 | Medium | N-H bending |

| ~1160-1170 | Strong | C-O stretching (carbamate) |

| ~1040-1060 | Medium | C-O stretching (alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 216.1594 | [M+H]⁺ |

| 238.1414 | [M+Na]⁺ |

| 160.1332 | [M-C₄H₉O+H]⁺ |

| 116.1019 | [M-Boc+H]⁺ |

Experimental Protocols

The following section details a plausible synthetic route and the methodologies for acquiring the spectral data for this compound.

Synthesis of this compound

A common and effective method for the synthesis of N-Boc protected amino alcohols is the reduction of the corresponding N-Boc protected amino acid.

Reaction Scheme:

-

Boc-Protection of 1-aminocyclopentanecarboxylic acid:

-

1-aminocyclopentanecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide or sodium bicarbonate) in a suitable solvent system (e.g., a mixture of dioxane and water).

-

-

Reduction of N-Boc-1-aminocyclopentanecarboxylic acid:

-

The resulting N-Boc protected amino acid is then reduced using a suitable reducing agent, such as lithium borohydride (LiBH₄) in an ethereal solvent like tetrahydrofuran (THF), to yield the target amino alcohol.

-

Detailed Procedure:

-

To a solution of 1-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, sodium bicarbonate (3.0 eq) is added at 0 °C.

-

Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-18 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the dioxane. The aqueous layer is then acidified to pH 3-4 with a dilute acid (e.g., 1N HCl) and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-1-aminocyclopentanecarboxylic acid.

-

The crude N-Boc-1-aminocyclopentanecarboxylic acid is dissolved in dry tetrahydrofuran (THF) and cooled to 0 °C.

-

Lithium borohydride (2.0-3.0 eq) is added carefully in portions. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of water at 0 °C, followed by extraction with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid or colorless oil.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) would be acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Key Functional Group Relationships

Caption: Functional components of the target molecule.

Conclusion

This technical guide consolidates the essential spectral and methodological information for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate. Rigorous adherence to the outlined synthetic and analytical procedures will ensure the reliable preparation and characterization of this compound for its diverse applications in drug discovery and development.

Solubility Profile of N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-amino-1-cyclopentanemethanol is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, and formulation. This technical guide provides an overview of the known solubility characteristics of this compound, a general experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." For this compound, the molecular structure contains both polar and nonpolar moieties. The hydroxyl (-OH) and the carbamate group contribute to its polarity, while the tert-butoxycarbonyl (Boc) group and the cyclopentane ring are nonpolar. Consequently, its solubility is expected to be favorable in solvents that can effectively solvate both these components.

Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. However, qualitative assessments indicate that it is insoluble in water but soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM)[1].

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

Note: This information is based on qualitative descriptions and not on quantitative measurements.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, yet detailed, protocol for determining the equilibrium solubility of a solid organic compound like this compound in various organic solvents. This method, often referred to as the shake-flask method, is a standard approach to obtaining reliable solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

-

3. Data Reporting:

-

Report the solubility values for each solvent at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results and to report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

References

N-Boc-1-amino-1-cyclopentanemethanol safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety information for N-Boc-1-amino-1-cyclopentanemethanol (CAS No: 168540-07-6), also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. The information is compiled from various chemical supplier databases and safety data sheets of structurally related compounds. It is intended to guide laboratory personnel in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a Boc-protected amino alcohol, a common building block in organic synthesis. The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molar Mass | 215.29 g/mol |

| Appearance | Off-white solid |

| Melting Point | 108-112 °C[1] |

| Boiling Point (Predicted) | 329.5 ± 11.0 °C[1] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³[1] |

| Flash Point (Predicted) | 153.1 °C[1] |

| Vapor Pressure (Predicted) | 1.31E-05 mmHg at 25°C[1] |

| Solubility | Insoluble in water; soluble in organic solvents like dimethylformamide and dichloromethane.[1] |

Hazard Identification and Classification

Based on available information, this compound is classified as an irritant. The GHS hazard classifications for this chemical and structurally similar compounds are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

GHS Pictogram:

Signal Word: Warning

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |

The following diagram outlines the general first-aid workflow for exposure to this compound.

Toxicological Information

Experimental Protocols

Specific experimental protocols for the determination of the safety data of this compound were not available in the searched literature. The hazard classifications are likely derived from computational models or data from structurally analogous compounds.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to dispose of this material as hazardous waste. Avoid release to the environment.

Disclaimer

The information provided in this document is intended for guidance only and is based on the currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. This document does not constitute a formal Safety Data Sheet (SDS) from a manufacturer. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.

References

A Technical Guide to N-Boc-1-amino-1-cyclopentanemethanol for Researchers and Drug Development Professionals

Introduction: N-Boc-1-amino-1-cyclopentanemethanol, a key building block in medicinal chemistry, offers a unique structural motif for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, chemical properties, and applications, with a focus on its role in the development of spirocyclic compounds and other complex molecules.

Commercial Availability and Suppliers

This compound, also known by its IUPAC name tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate, is commercially available from a range of chemical suppliers. While some discrepancies exist in the literature and supplier catalogs regarding its CAS number, the most frequently cited is 168540-07-6 . Another CAS number, 174889-22-6, is also occasionally associated with this compound. Researchers are advised to verify the specific product information with their chosen supplier.

Key suppliers for this compound include:

-

Apollo Scientific

-

ChemBK

-

Smolecule

-

Sigma-Aldrich

These suppliers offer the compound in various purities and quantities, suitable for both small-scale research and larger-scale drug development projects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning chemical reactions and for the characterization of synthesized compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₃ | N/A |

| Molecular Weight | 215.29 g/mol | N/A |

| CAS Number | 168540-07-6 (primary), 174889-22-6 (secondary) | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 108-112 °C | N/A |

| Boiling Point | ~329.5 °C (predicted) | N/A |

| Density | ~1.07 g/cm³ (predicted) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Synthesis and Experimental Protocols

A generalized experimental workflow for the Boc protection of an amino alcohol is outlined below. Researchers should adapt this protocol based on the specific reactivity and solubility of the starting material.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective modifications.

One of the primary applications of this compound is in the synthesis of spirocyclic compounds . Spirocycles are three-dimensional structures that are of increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space they occupy. The cyclopentyl ring of this compound can serve as the anchor for the construction of a spirocyclic system.

The general logical relationship for its use as a building block is depicted below:

The Stabilizing Effect of the N-Boc Protecting Group on Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and drug development. Its widespread use stems from its ability to mask the nucleophilic and basic nature of primary and secondary amines, its general stability under a range of reaction conditions, and the ease of its removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive analysis of the role of the N-Boc protecting group in enhancing the stability of amino alcohols, a critical class of building blocks in numerous pharmaceuticals and biologically active molecules.[3]

Executive Summary

Protecting the amino functionality of amino alcohols with a Boc group significantly enhances their stability, preventing undesirable side reactions and allowing for selective transformations at the hydroxyl group. The carbamate linkage of the N-Boc group is resistant to a wide range of nucleophilic and basic conditions, under which unprotected amino alcohols might undergo reactions such as self-condensation or reaction with electrophiles. However, the stability of the N-Boc group is not absolute and is influenced by factors such as pH, temperature, and the structure of the amino alcohol itself. This guide delves into the chemical principles governing this stability, provides quantitative data where available, details experimental protocols for protection and deprotection, and discusses potential side reactions and strategies for their mitigation.

The Chemical Basis of N-Boc Mediated Stability

The stability of the N-Boc group is attributed to the electronic nature of the carbamate functionality and the steric bulk of the tert-butyl group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing the nucleophilicity and basicity of the amine.[2] This resonance stabilization makes the carbamate bond less susceptible to cleavage by nucleophiles or bases compared to other functional groups.

Furthermore, the bulky tert-butyl group provides steric hindrance around the carbamate linkage, physically impeding the approach of nucleophiles that could potentially attack the carbonyl carbon.[2]

Stability Under Different pH Conditions

The stability of the N-Boc group is highly dependent on the pH of the medium.

| pH Range | Condition | Stability of N-Boc Group | Effect on Unprotected Amino Alcohol |

| < 1 | Strong Acid (e.g., concentrated HCl, H2SO4) | Labile (rapid cleavage) | Protonated and generally stable to non-acid catalyzed reactions. |

| 1-4 | Moderate Acid (e.g., TFA in DCM, dilute HCl) | Labile (controlled cleavage) | Protonated and generally stable. |

| 4-6 | Mild Acid | Generally Stable | Protonated and stable. |

| ~7 | Neutral | Stable | Stable. |

| 8-10 | Mild Base | Generally Stable | Can act as a nucleophile. |

| > 12 | Strong Base (e.g., NaOH, KOH) | Generally Stable, but can be labile under harsh conditions (e.g., high temperature) | Deprotonated and highly nucleophilic, susceptible to various reactions. |

This table summarizes the general stability trends. Specific reaction rates will depend on the substrate, temperature, and solvent.

While unprotected amino alcohols can act as nucleophiles under basic conditions, potentially leading to undesired side reactions, the N-Boc protected counterparts are significantly more stable.[4] However, prolonged exposure to strong bases at elevated temperatures can lead to the cleavage of the Boc group.[5]

Thermal Stability

N-Boc protected amines, including amino alcohols, can undergo thermal deprotection at elevated temperatures, typically above 150 °C.[6][7] The mechanism is believed to involve a concerted fragmentation to release the free amine, carbon dioxide, and isobutylene.[6][7] This property can be exploited for deprotection under neutral conditions, avoiding the use of acids. However, the high temperatures required may not be suitable for thermally sensitive substrates.[7] Studies using differential scanning calorimetry (DSC) can be employed to determine the thermal decomposition profiles of N-Boc protected amino alcohols.[8]

Experimental Protocols

N-Boc Protection of Amino Alcohols

A general and efficient method for the N-Boc protection of amino alcohols involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The higher nucleophilicity of the amino group compared to the hydroxyl group allows for selective protection.[9]

Protocol: N-Boc Protection of 2-Aminoethanol

-

Materials: 2-Aminoethanol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Procedure:

-

Dissolve 2-aminoethanol (1.0 eq) in dichloromethane (DCM).

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-aminoethanol.

-

Purify the product by column chromatography on silica gel if necessary.

-

Logical Workflow for N-Boc Protection

References

- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 2. reddit.com [reddit.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Introduction to Boc protection in synthetic chemistry

An In-depth Technical Guide to Boc Protection in Synthetic Chemistry

Introduction to the Boc Protecting Group

Importance in Synthetic Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in modern organic synthesis, particularly in medicinal chemistry, the development of complex molecules, and peptide synthesis.[1][2][3] Its popularity stems from its reliability, ease of introduction, and its characteristic stability under many reaction conditions while being easily removable under specific, mild acidic conditions.[1][2][4] This allows for the selective masking of the nucleophilicity and basicity of primary and secondary amines, preventing unwanted side reactions during subsequent synthetic transformations.[5][6]

Properties of the Boc Group

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[2][4] The resulting N-tert-butylcarbamate is stable towards most bases and nucleophiles, as well as catalytic hydrogenation conditions.[1][7][8] This stability profile is crucial for its application in multi-step syntheses. The key feature of the Boc group is its lability in the presence of acid, which facilitates its selective cleavage without affecting other protecting groups.[1][7]

Orthogonality with Other Protecting Groups

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups.[1][2] Orthogonality in this context means that one protecting group can be removed selectively in the presence of another. The Boc group is stable under:

-

Basic conditions: Used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2][7]

-

Catalytic hydrogenation: Used to remove the benzyloxycarbonyl (Cbz or Z) group.[1][2]

This orthogonality is fundamental to complex synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS), where different protecting groups must be removed at various stages of the synthesis.[1][2][9]

Boc Protection of Amines

Reaction Mechanism

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution.[10] The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][11] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[2][6] This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[2][11] The reaction can be performed with or without a base. If a base like triethylamine (TEA) is present, it neutralizes the protonated amine intermediate.[2][11] In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as the base.[2][12]

Common Reagents and Conditions

The N-tert-butoxycarbonylation of amines is versatile and can be conducted under various conditions.[7]

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent.[4]

-

Solvents: A wide range of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and even water.[7][10][13] Solvent-free conditions have also been reported.[10]

-

Base: While not always necessary, bases like triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP) are often used to accelerate the reaction.[2][14] DMAP is a particularly powerful catalyst.[15]

-

Temperature: Reactions are typically run at temperatures ranging from 0 °C to room temperature.[2][9]

Experimental Protocol: Boc Protection using Di-tert-butyl dicarbonate

This protocol is a general procedure for the N-protection of a primary or secondary amine in solution.

Materials:

-

Amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 eq)

-

Solvent (e.g., THF, DCM, or Dioxane)

-

Base (e.g., Triethylamine (TEA), 1.2 eq) (Optional, but recommended)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the chosen solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stirrer.[2][9]

-

If the reaction is exothermic, cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 eq) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-18 hours.[9][16]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

If necessary, perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography if required.[9]

Quantitative Data for Boc Protection

The following table summarizes various conditions for the N-Boc protection of different amine substrates.

| Substrate | Reagents | Base | Solvent | Temp. | Time | Yield | Reference |

| 2-Bromophenylhydrazine HCl | (Boc)₂O (1.0 eq) | NEt₃ (1.2 eq) | THF | RT | Overnight | quant. | [9] |

| Various aryl/aliphatic amines | (Boc)₂O | Iodine (cat.) | None | RT | N/A | High | [7] |

| Various amines | (Boc)₂O | HClO₄–SiO₂ (cat.) | None | RT | N/A | High | [7] |

| Primary/Secondary amines | (Boc)₂O on Celite | Si-Trisamine | MeOH | RT | 3 h | N/A | [17] |

| Structurally diverse amines | (Boc)₂O (1.0 eq) | None | Water:Acetone | RT | 5-10 min | Excellent | [13] |

Boc Deprotection

Mechanism of Acid-Catalyzed Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[5][18] The mechanism proceeds through several steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[5][18][19]

-

Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][18][19]

-

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine.[5][18][19]

-

Amine Salt Formation: Under the acidic reaction conditions, the liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][19]

The reactive tert-butyl cation can be quenched by scavengers (like anisole or thioanisole), deprotonate to form isobutylene gas, or participate in unwanted side reactions by alkylating nucleophilic residues.[7][18][20]

Common Acidic Reagents for Deprotection

-

Trifluoroacetic Acid (TFA): TFA is the most common reagent for Boc deprotection, often used as a solution in a solvent like dichloromethane (DCM) or neat.[5][6] Concentrations typically range from 20-50% (v/v).[1][5]

-

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane, methanol, or ethyl acetate are also highly effective.[20][21][22] A 4M solution of HCl in dioxane is frequently used.[3][21]

-

Other Acids: Various other Brønsted and Lewis acids can cleave the Boc group.[8]

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for solution-phase deprotection using TFA.[5]

Materials:

-

N-Boc protected amine (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the N-Boc protected amine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[5]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of TFA:DCM (v/v).[5] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation in a fume hood.[1]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.[1][5]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be azeotroped with toluene or DCM.[9][23]

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.[3]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Experimental Protocol: Boc Deprotection using Hydrochloric Acid (HCl)

This protocol describes a general procedure using a solution of HCl in dioxane.[3][24]

Materials:

-

N-Boc protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., dioxane) or use it neat.

-

Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents).[24][25]

-

Stir the mixture at room temperature for 1 to 4 hours.[3][24]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.[3]

-

The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[3]

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be used directly or purified further.[24]

Quantitative Data for Boc Deprotection

The following table summarizes conditions for the acid-catalyzed deprotection of various Boc-protected amines.

| Substrate | Reagents | Solvent | Temp. | Time | Outcome/Yield | Reference |

| Various Boc-amino acids | 4M HCl | Dioxane | RT | 30 min | Fast, efficient | [21] |

| General N-Boc Amine | 25% TFA | DCM | RT | 2 h | Volatiles removed | [16] |

| General N-Boc Amine | TFA (5 eq) | DCM | RT | 18 h | N/A | [16] |

| Boc-L-allo-End(Cbz)₂-OtBu | TFA | Water | RT | 3 h | Crude oil obtained | [9] |

| General N-Boc Amine | 4M HCl | Dioxane | RT | 16 h | N/A | [24] |

| N-Boc Piperidine | 4N HCl | Dioxane/EtOAc | N/A | N/A | Amine scaffold generated | [26] |

| N-Boc Tryptamine | N/A | Methanol | 230 °C | 45 min | 90% (thermal) | [27] |

Logical Workflow for Amine Protection Strategy

The decision to use a Boc protecting group is a strategic one in a multi-step synthesis. The following workflow illustrates the decision-making process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of Boc-anhydride [en.highfine.com]

- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. rsc.org [rsc.org]

- 24. Boc Deprotection - HCl [commonorganicchemistry.com]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reactivity of 1-Amino-1-cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-1-cyclopentanemethanol is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to the same tertiary carbon of a cyclopentane ring. This unique structural arrangement dictates its chemical behavior, making it a versatile building block in medicinal chemistry and organic synthesis.[1][2] This guide provides a comprehensive overview of its basic reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-amino-1-cyclopentanemethanol is essential for its effective application in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 10316-79-7 | [3] |

| Appearance | Colorless liquid or low melting solid | |

| Boiling Point | 85-90 °C at 10 mmHg | |

| Melting Point | 20 °C | |

| Flash Point | 96 °C (closed cup) | |

| pKa (predicted, alcohol) | ~16-18 (typical for primary alcohols) | [4] |

| pKa (predicted, conjugate acid) | ~9-10 (typical for primary ammonium ions) | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 1-amino-1-cyclopentanemethanol and its reaction products.

| Spectroscopy | Key Features and Data Source |

| ¹H-NMR and ¹³C-NMR | Data available through NMRShiftDB.[3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available on PubChem, provided by Sigma-Aldrich.[3] |

| Mass Spectrometry (MS) | GC-MS data available in the NIST Mass Spectrometry Data Center and on SpectraBase.[3][5] |

Core Reactivity and Reaction Mechanisms

The reactivity of 1-amino-1-cyclopentanemethanol is governed by the nucleophilicity of the primary amine and the nucleophilicity and acidity of the primary alcohol. The proximity of these two functional groups can also lead to intramolecular cyclization reactions.

Basicity and Nucleophilicity of the Amino Group

The primary amino group is the most basic and nucleophilic site in the molecule. It readily reacts with acids to form ammonium salts and with a wide range of electrophiles.

Selective N-acylation is a common transformation, leveraging the higher nucleophilicity of the amine compared to the alcohol. This reaction is typically performed under neutral or slightly basic conditions.

References

Methodological & Application

Synthesis of N-Boc-1-amino-1-cyclopentanemethanol from 1-aminocyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions. This application note provides a detailed protocol for the synthesis of N-Boc-1-amino-1-cyclopentanemethanol from 1-aminocyclopentanemethanol using di-tert-butyl dicarbonate (Boc anhydride). This transformation is a crucial step in the preparation of various pharmaceutical intermediates where the selective protection of the amino group is required while retaining the hydroxyl functionality for subsequent reactions.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the primary amine of 1-aminocyclopentanemethanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine, which neutralizes the generated tert-butoxycarbamic acid.

Figure 1: Synthesis of this compound.

Experimental Protocol

This protocol describes a general and efficient method for the N-Boc protection of 1-aminocyclopentanemethanol.

Materials:

-

1-aminocyclopentanemethanol

-

Di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-aminocyclopentanemethanol (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of starting material).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, if necessary.

Data Presentation

The following table summarizes the key parameters and expected results for the synthesis of this compound based on typical yields for similar N-Boc protection reactions.

| Parameter | Value |

| Starting Material | 1-aminocyclopentanemethanol |

| Reagent | Di-tert-butyl dicarbonate |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 85-95% |

| Product Purity (after purification) | >98% |

| Product Appearance | White to off-white solid |

Safety Precautions

-

1-aminocyclopentanemethanol: May cause skin and eye irritation.[1]

-

Di-tert-butyl dicarbonate: Flammable solid, fatal if inhaled, causes skin irritation, and may cause an allergic skin reaction and serious eye damage.[2][3][4][5] Handle in a well-ventilated fume hood.

-

Triethylamine: Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][7][8][9] It is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane: May cause skin and eye irritation and is suspected of causing cancer.[10][11][12] Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE. All experimental work should be conducted in a well-ventilated fume hood.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the N-Boc protection reaction.

Caption: Logical relationship of components in the N-Boc protection reaction.

References

- 1. 168540-07-6 | tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 2. lookchem.com [lookchem.com]

- 3. 59843-71-9,3-(2,5-Dichlorophenyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 8. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 9. tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate;168540-07-6, CasNo.168540-07-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 10. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 11. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Protocol for the Selective N-Boc Protection of Primary Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Application Note

The selective protection of primary amino groups in the presence of hydroxyl functionalities is a critical transformation in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a favored protecting group for amines due to its stability under a wide range of conditions and its facile cleavage under mild acidic conditions.[1] This document provides a detailed protocol for the chemoselective N-Boc protection of primary amino alcohols using di-tert-butyl dicarbonate (Boc₂O).

The inherent greater nucleophilicity of the primary amino group compared to the hydroxyl group allows for a high degree of selectivity in this reaction.[2] The reaction typically proceeds under mild conditions and gives high yields of the desired N-protected product without significant formation of O-protected or di-protected byproducts.[3] Various solvents and bases can be employed, and the reaction conditions can be optimized for different substrates.

The general mechanism involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses to yield the stable carbamate, with tert-butanol and carbon dioxide as the byproducts. The evolution of carbon dioxide gas helps to drive the reaction to completion.

Experimental Protocols

This section details two common protocols for the N-Boc protection of primary amino alcohols. Protocol A is a general method using a dichloromethane solvent system, while Protocol B describes a catalyst-free system using a water-acetone mixture.[4]

Protocol A: General Procedure in Dichloromethane (DCM)

Materials:

-

Primary amino alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

-

0.5 M Phosphate buffer (pH 5.4)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the primary amino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate (1.05-1.2 equivalents).[5]

-

If the amino alcohol is in the form of a salt, or to accelerate the reaction, a base such as triethylamine (1.1 equivalents) can be added. For many primary amino alcohols, a base is not strictly necessary.

-

Stir the reaction mixture at room temperature for 12-24 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M phosphate buffer (pH 5.4), saturated aqueous sodium bicarbonate solution, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc protected amino alcohol.[5]

-

If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol B: Catalyst-Free Protection in Water-Acetone

This method is an environmentally benign option that often results in high yields and short reaction times.[4]

Materials:

-

Primary amino alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Distilled water

-

Acetone

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend the primary amino alcohol (1.0 equivalent) in a mixture of distilled water and acetone (e.g., a 9.5:0.5 v/v ratio).[4]

-

Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the suspension.[4]

-

Stir the mixture vigorously at room temperature. Reaction times are typically short, ranging from a few minutes to a few hours.[4]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, extract the mixture with dichloromethane.[4]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.[4]

Quantitative Data

The following table summarizes the reaction conditions and yields for the N-Boc protection of selected primary amino alcohols.

| Amino Alcohol | Reagent | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |

| 3-Amino-1-propanol | Boc₂O | Dichloromethane | None | 12 | RT | 100 | [5] |

| Ethanolamine | Boc₂O | Dichloromethane | Triethylamine | 2 | 0 to RT | 80 | |

| 1,2,3,6-Tetrahydropyridine* | Boc₂O | Dichloromethane | None | Overnight | RT | 89 | [6] |

| Various Amines | Boc₂O | Water/Acetone | None | 0.13-0.2 | RT | 90-98 | [4] |

Note: While 1,2,3,6-tetrahydropyridine is a secondary amine, this example is included to demonstrate the general applicability of the protocol.

Diagrams

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the primary amino group on di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected amino alcohol.

Caption: Mechanism of N-Boc protection of a primary amino alcohol.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Boc protection of a primary amino alcohol followed by workup and isolation.

Caption: General workflow for Boc protection of primary amino alcohols.

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(BOC-AMINO)-1-PROPANOL | 58885-58-8 [chemicalbook.com]

- 6. beilstein-journals.org [beilstein-journals.org]

N-Boc-1-amino-1-cyclopentanemethanol: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-amino-1-cyclopentanemethanol is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a protected primary amine and a primary alcohol on a cyclopentyl scaffold, offers a unique combination of steric constraint and synthetic versatility. The tert-butyloxycarbonyl (Boc) protecting group ensures stability of the amine functionality under a variety of reaction conditions, allowing for selective manipulation of the hydroxyl group. This constrained amino alcohol motif is of significant interest for the synthesis of novel spirocyclic compounds, peptidomimetics, and other complex molecular architectures with potential therapeutic applications.